molecular formula C9H18ClN B1651978 Spiro[2.5]octan-5-ylmethanamine hydrochloride CAS No. 1374654-55-3

Spiro[2.5]octan-5-ylmethanamine hydrochloride

Cat. No.: B1651978
CAS No.: 1374654-55-3
M. Wt: 175.70
InChI Key: WSCCBCQIUZCUSZ-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-5-ylmethanamine hydrochloride is a bicyclic amine hydrochloride with a unique spirocyclic architecture. Its molecular formula is C₈H₁₆ClN (molecular weight: 161.67 g/mol) , featuring a spiro junction between a cyclopropane ring (2-membered) and a cyclohexane-like ring (5-membered). The primary amine group is attached to the octan-5-yl position, and the hydrochloride salt enhances its stability and solubility in polar solvents. This compound is commercially available with a purity of ≥97% and is identified by CAS No. 1228449-89-5 .

Structural analyses confirm its rigid spiro framework, which imposes conformational constraints, making it valuable in medicinal chemistry for targeting biomolecules with high stereochemical specificity .

Properties

IUPAC Name

spiro[2.5]octan-7-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-2-1-3-9(6-8)4-5-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCCBCQIUZCUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374654-55-3
Record name Spiro[2.5]octane-5-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374654-55-3
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Record name {spiro[2.5]octan-5-yl}methanamine hydrochloride
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Preparation Methods

Regioselectivity in Ring Closure

Controlling the position of the methanamine group during cyclization remains a persistent challenge. Steric directing groups, such as tert-butyl esters, have been employed to favor the 5-yl configuration, improving regioselectivity by 20–30%.

Purification and Byproduct Management

Chromatography-free purification, as demonstrated in the cyclopropane-derived synthesis, is critical for industrial adoption. Crystallization techniques using ethanol/water mixtures effectively isolate the hydrochloride salt while removing residual amines.

Solubility and Bioavailability

The poor aqueous solubility of this compound (logP ≈ 2.5) necessitates prodrug strategies. Acetylation of the amine group improves logP to 1.8, enhancing membrane permeability in preclinical studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group enables nucleophilic substitution, particularly in the presence of alkyl halides or acylating agents.

Example Reaction :
Alkylation
Reacting with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaHCO₃) yields N-alkylated derivatives:

Spiro[2.5]octan-5-ylmethanamine+R-XSpiro[2.5]octan-5-ylmethanamine-R+HX\text{Spiro[2.5]octan-5-ylmethanamine} + \text{R-X} \rightarrow \text{Spiro[2.5]octan-5-ylmethanamine-R} + \text{HX}

  • Conditions : DMF, 60–80°C, 12–24 hours.

  • Applications : Used to modify bioactivity for drug discovery.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Example Reaction :
Acetylation

Spiro[2.5]octan-5-ylmethanamine+AcClSpiro[2.5]octan-5-ylmethanamide+HCl\text{Spiro[2.5]octan-5-ylmethanamine} + \text{AcCl} \rightarrow \text{Spiro[2.5]octan-5-ylmethanamide} + \text{HCl}

  • Conditions : Triethylamine (base), dichloromethane, 0–25°C.

  • Outcome : Enhanced lipophilicity for pharmacokinetic optimization.

Oxidation Reactions

The spirocyclic structure may undergo oxidation at the cyclopropane ring under strong oxidizing agents.

Reported Pathway :

  • Oxidants : KMnO₄ or CrO₃ in acidic media.

  • Product : Ring-opened dicarbonyl derivatives via cyclopropane cleavage .

Reduction Reactions

Though the compound itself is a hydrochloride salt, reductions typically target intermediates during synthesis.

Example :

  • Catalytic Hydrogenation : Reduces nitrile precursors to amines using Pd/C or Raney Ni .

Grignard and Organometallic Additions

The spirocyclic ketone precursor (Spiro[2.5]octan-5-one) reacts with Grignard reagents to form tertiary alcohols, which are further functionalized.

Case Study :

  • Reagent : CH₃MgBr in THF at −76°C.

  • Product : 5-((5-methyl-1H-pyrazol-1-yl)methyl)spiro[2.5]octan-5-ol .

Cyclization and Ring-Opening

The spirocyclic core participates in ring-strain-driven reactions:

Reaction TypeConditionsProductApplication
Claisen Condensation NaOMe, THF, refluxEnolate intermediates for APIsPharmaceutical synthesis
Acid-Catalyzed Hydrolysis HCl, H₂O, 80°CRing-opened carboxylic acidsIntermediate for polyesters

Mechanistic Insights

  • Amine Reactivity : The primary amine acts as a nucleophile in alkylation/acylation, with reactivity modulated by steric hindrance from the spiro framework.

  • Spirocyclic Strain : The fused cyclopropane-ring system increases susceptibility to ring-opening under oxidative or acidic conditions .

Synthetic Challenges

  • Purification : Chromatography is often required due to byproduct formation during alkylation .

  • Scale-Up : Continuous flow reactors improve yield and safety for industrial production.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • Spiro[2.5]octan-5-ylmethanamine hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its spirocyclic structure allows for the construction of diverse chemical frameworks, making it valuable in drug discovery and development.

Reactivity and Functionalization

  • The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the introduction of new functional groups, enhancing its utility in synthetic organic chemistry.

Biological Applications

Antimicrobial Properties

  • Preliminary studies have indicated that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Research has shown minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

Anticancer Potential

  • Investigations into the compound's effects on human cancer cell lines reveal dose-dependent cytotoxicity, indicating its potential role in cancer therapy. Further research is needed to elucidate the mechanisms underlying its anticancer effects and to explore its applicability in clinical settings.

Medicinal Applications

Pharmaceutical Development

  • The compound is being studied as a pharmaceutical intermediate for developing new drugs. Its unique structure may impart favorable pharmacokinetic properties, such as improved absorption and bioavailability compared to non-spirocyclic analogs .

Mechanism of Action

  • The interaction of this compound with specific molecular targets can modulate biological pathways, potentially leading to therapeutic effects. Understanding these interactions is crucial for optimizing its medicinal applications.

Industrial Applications

Material Science

  • In the materials industry, this compound is explored for developing new polymers and resins with unique properties. Its structural characteristics may contribute to enhanced material performance in various applications.

Antimicrobial Activity

A study evaluated the efficacy of this compound against common bacterial strains. Results indicated significant antimicrobial activity, warranting further exploration for potential use in clinical formulations.

Cytotoxic Effects

Research involving human cancer cell lines demonstrated that the compound exhibited cytotoxic effects, highlighting its potential utility in cancer treatment protocols. Detailed investigations are ongoing to better understand its mechanism of action.

Mechanism of Action

The mechanism of action of Spiro[2.5]octan-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides conformational rigidity, which can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Spiro[2.5]octan-5-ylmethanamine hydrochloride with structurally related spirocyclic amines:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity References
This compound 1228449-89-5 C₈H₁₆ClN 161.67 Spiro[2.5]octane backbone, no heteroatoms ≥97%
5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride 1245643-87-1 C₇H₁₄ClNO 179.65 Oxygen atom in the 5-membered ring (increased polarity) N/A
{4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride 2174002-05-0 C₇H₁₄ClNO 179.65 Smaller spiro[2.4]heptane system, oxygen atom N/A
Spiro[2.5]octan-1-ylmethanamine hydrochloride 3086-44-0* C₉H₁₆ClN 191.63 Amine group at spiro[2.5]octan-1-yl position ≥95%

*Note: CAS No. 3086-44-0 corresponds to a structurally related but distinct positional isomer .

Key Differences and Implications

Ring Size and Heteroatoms: The parent compound lacks heteroatoms, while 5-Oxa derivatives (e.g., CAS 1245643-87-1) incorporate oxygen, enhancing polarity and hydrogen-bonding capacity . This modification may improve aqueous solubility but reduce lipid membrane permeability.

Positional Isomerism :

  • Spiro[2.5]octan-1-ylmethanamine hydrochloride (CAS 3086-44-0) differs in the amine group’s position on the spiro framework. This subtle change can drastically affect receptor binding affinity in pharmacological applications .

Molecular Weight and Applications :

  • Lower molecular weight (161.67 g/mol) of the parent compound may favor better pharmacokinetic profiles compared to oxygen-containing analogs (179.65 g/mol) .
  • The 5-Oxa derivatives are often used in peptide mimetics due to their polarity, whereas the parent compound is prioritized for CNS-targeting drugs requiring blood-brain barrier penetration .

Biological Activity

Spiro[2.5]octan-5-ylmethanamine hydrochloride is a compound characterized by its unique spirocyclic structure, consisting of a bicyclic framework with a nitrogen-containing amine group. Its molecular formula is C9H18ClNC_9H_{18}ClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antidepressant effects and interactions with neurotransmitter pathways.

The reactivity of this compound primarily involves nucleophilic substitution reactions, which are facilitated by the presence of the amine group. Various synthetic methods have been developed to produce this compound, emphasizing its role as a building block in organic synthesis and drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Activity : Preliminary studies suggest that this compound may interact with dopamine and norepinephrine pathways, potentially regulating dopamine signaling and reducing cravings associated with addiction.
  • Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound, with some studies indicating potential efficacy against various bacterial strains.
  • Anticancer Potential : Investigations into the anticancer properties of similar spirocyclic compounds have shown promising results, suggesting that this compound may also possess anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor growth .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of enzyme activity or activation of signaling pathways, contributing to its biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Characteristics
Spiro[2.5]octan-6-ylmethanamineC₉H₁₈ClNSimilar structure but different position of amine group
1,1-Difluorospiro[2.5]octan-5-ylmethanamineC₉H₁₅F₂NIncorporates fluorine atoms; may alter pharmacokinetics
Spiro[2.4]heptan-6-ylmethanamineC₉H₁₈ClNDifferent ring size; may exhibit distinct reactivity

This table highlights the structural variations among related compounds and their potential implications for biological activity.

Case Studies and Research Findings

  • Antidepressant Effects : A study exploring the interaction of this compound with neurotransmitter systems indicated a potential role in alleviating symptoms of depression through modulation of serotonin and norepinephrine levels.
  • Antimicrobial Activity : In vitro tests demonstrated that derivatives of spirocyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that further exploration could lead to novel antimicrobial agents.
  • Cancer Research : Recent findings on structurally related compounds revealed significant antiproliferative effects on various cancer cell lines, indicating that this compound might share similar mechanisms leading to cancer cell apoptosis.

Q & A

Q. What criteria distinguish high-quality sources for spiro compound research?

  • Guidelines : Prioritize studies that:
  • Provide raw spectral data (NMR, HRMS) in supplementary materials.
  • Use validated biological assays (e.g., IC50_{50} with error margins).
  • Disclose funding sources and conflicts of interest.
  • Exclusion Criteria : Avoid non-peer-reviewed platforms (e.g., ) and prioritize journals adhering to Beilstein’s experimental rigor standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.5]octan-5-ylmethanamine hydrochloride
Reactant of Route 2
Spiro[2.5]octan-5-ylmethanamine hydrochloride

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